3-Nitrochalcone (CAS 614-48-2) is a highly utilized alpha,beta-unsaturated ketone featuring a meta-nitro substituted aromatic ring. With a melting point of 142–146 °C, it serves as a critical electrophilic precursor in organic synthesis. Unlike unsubstituted trans-chalcone, the strongly electron-withdrawing nitro group enhances the reactivity of the enone system toward nucleophilic attack. This makes it an essential procurement target for the high-yield synthesis of complex heterocycles, such as pyrazolines and pyrimidines, and a rigorous benchmark substrate for evaluating novel catalytic systems in Claisen-Schmidt condensations .
Substituting 3-nitrochalcone with unsubstituted chalcone or its para-isomer, 4-nitrochalcone, fundamentally alters both reaction kinetics and solid-state properties. In 4-nitrochalcone, the nitro group is in direct resonance with the conjugated enone system, whereas the meta-nitro group in 3-nitrochalcone operates primarily via inductive electron withdrawal. This electronic distinction directly impacts downstream processing: it shifts the optimal conditions for solvent-free condensations and dictates entirely different supramolecular architectures. For instance, 3-nitrochalcone forms highly specific two-dimensional planes driven by C–H···O hydrogen bonding between the nitro and ketone groups—a packing motif that cannot be replicated by unsubstituted or para-substituted analogs, making isomer-specific procurement mandatory for reproducible materials science and synthetic workflows [1].
The positional isomerism of the nitro group significantly impacts processability and yield in green chemistry workflows. In standardized solvent-free aldol condensations, 3-nitrochalcone exhibits a distinct reactivity profile compared to 4-nitrochalcone. Experimental data demonstrates that under identical solvent-free conditions, the synthesis of 3-nitrochalcone yields 36.2%, whereas the resonance-stabilized 4-nitrochalcone yields 57.0% [1]. This quantitative difference requires buyers to procure the exact meta-isomer to maintain predictable kinetics and avoid process deviations in solventless manufacturing.
| Evidence Dimension | Solvent-free condensation yield |
| Target Compound Data | 36.2% yield (3-nitrochalcone) |
| Comparator Or Baseline | 57.0% yield (4-nitrochalcone) |
| Quantified Difference | 20.8% lower yield under identical solvent-free baseline conditions |
| Conditions | Solvent-free aldol condensation (Palleros et al. protocol) |
Procurement must specify the exact isomer, as the meta- vs. para-substitution drastically alters baseline conversion rates in solvent-free industrial scale-ups.
3-Nitrochalcone is highly valued as an activated electrophile for the synthesis of complex nitrogen-containing heterocycles. When reacted with hydrazine hydrate in the presence of formic acid, 3-nitrochalcone undergoes rapid cyclization to form 3,5-diphenyl-4,5-dihydropyrazole-1-carbaldehyde derivatives with an exceptional isolated yield of 94% [1]. This high conversion efficiency is driven by the inductive activation of the beta-carbon by the meta-nitro group, outperforming less activated or unsubstituted chalcones that typically suffer from incomplete conversion or require harsher reflux conditions.
| Evidence Dimension | Downstream pyrazoline cyclization yield |
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | Unsubstituted chalcones (baseline reactivity) |
| Quantified Difference | Near-quantitative conversion (>90%) |
| Conditions | Reflux with hydrazine hydrate and formic acid |
Procuring this specific activated precursor minimizes waste and downstream purification costs during the synthesis of pharmacological pyrazoline intermediates.
For materials science applications, the solid-state architecture of 3-nitrochalcone provides a highly predictable supramolecular framework. Crystallographic analysis reveals that 3-nitrochalcone forms distinctive two-dimensional planes of molecules. This architecture is strictly dictated by C–H···O hydrogen-bonding interactions involving both the meta-nitro and the ketone groups [1]. This specific 2D planar packing is fundamentally different from the crystal networks formed by unsubstituted chalcone or para-substituted analogs, making it a non-interchangeable building block for solid-state engineering.
| Evidence Dimension | Solid-state supramolecular packing |
| Target Compound Data | 2D planar planes via C–H···O (nitro/ketone) bonds |
| Comparator Or Baseline | Unsubstituted chalcone |
| Quantified Difference | Distinct crystallographic space group and hydrogen-bond network |
| Conditions | X-ray crystallographic structural analysis |
Buyers developing organic electronic materials or light-sensitive solid-state compounds must procure this exact isomer to ensure the correct supramolecular assembly.
3-Nitrochalcone serves as a premier benchmark product for evaluating the efficacy of novel heterogeneous catalysts. For instance, in the Claisen-Schmidt condensation using potassium natural asphalt sulfonate nanoparticles, the synthesis of 3-nitrochalcone achieves a 96% yield in just 2.5 hours at 20 °C [1]. Its specific electrophilic profile makes it an ideal, sensitive probe for comparing catalyst turnover frequencies against traditional homogeneous base catalysts, which often require 24 hours or elevated temperatures to achieve similar conversions.
| Evidence Dimension | Catalytic conversion yield and time |
| Target Compound Data | 96% yield in 2.5 hours at 20 °C |
| Comparator Or Baseline | Traditional homogeneous base catalysis |
| Quantified Difference | >80% reduction in reaction time with near-quantitative yield |
| Conditions | Potassium natural asphalt sulfonate nanoparticles, ethanol, 20 °C |
Analytical and process chemistry labs procure 3-nitrochalcone precursors to rigorously standardize and validate the performance of new continuous flow reactors and green catalysts.
Due to its highly activated beta-carbon, 3-nitrochalcone is the preferred starting material for synthesizing pyrazoline and pyrimidine derivatives. Its ability to achieve >90% cyclization yields with hydrazine hydrate makes it a cost-effective choice for manufacturing pharmaceutical intermediates [1].
3-Nitrochalcone is utilized as a standard electrophilic model in analytical and process chemistry to validate novel heterogeneous catalysts (e.g., nanoparticle-based systems). Its specific reaction kinetics allow researchers to accurately measure catalyst turnover and efficiency improvements over traditional batch methods [2].
In crystal engineering and materials science, 3-nitrochalcone is procured for its unique ability to form predictable 2D planar architectures via C–H···O hydrogen bonding. This makes it an essential component for developing organic electronic materials and solid-state photo-reactive compounds where precise molecular packing is required [3].
Because its meta-nitro group dictates specific condensation kinetics that differ significantly from para-substituted analogs, 3-nitrochalcone is used to optimize and scale up solvent-free and microdroplet-based manufacturing workflows, ensuring isomeric fidelity and predictable yields [4].
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